

Spectroscopic comparison of 3',4'- and 2',5'-dichloropropiophenone

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Compound of Interest

Compound Name: 3',4'-Dichloropropiophenone

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A Spectroscopic Showdown: 3',4'- vs. 2',5'-Dichloropropiophenone

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric impurities is paramount. This guide provides a detailed spectroscopic comparison of two closely related isomers: **3',4'-dichloropropiophenone** and 2',5'-dichloropropiophenone. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can delineate the subtle yet critical differences in their chemical structures.

While extensive experimental data is available for **3',4'-dichloropropiophenone**, a comprehensive experimental spectroscopic profile for 2',5'-dichloropropiophenone is less accessible in the public domain. This comparison relies on available experimental data for the 3',4'-isomer and a combination of physical properties and predicted spectroscopic data for the 2',5'-isomer.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic and physical data for 3',4'- and 2',5'-dichloropropiophenone.

Property	3',4'- Dichloropropiophenone	2',5'- Dichloropropiophenone
Molecular Formula	C ₉ H ₈ Cl ₂ O	C ₉ H ₈ Cl ₂ O
Molecular Weight	203.07 g/mol	203.07 g/mol
Melting Point	44-46 °C[1]	Not available
Boiling Point	136-140 °C at 18 mmHg[1]	138-140 °C at 19 Torr[2]
Density	~1.28 g/cm ³ [2]	1.2871 g/cm ³ at 25 °C[2]
¹ H NMR	Predicted data available	Predicted data available[2]
¹³ C NMR	Predicted data available	Predicted data available[2]
IR Spectrum	Data available	Data not readily available
Mass Spectrum	Data available	Data not readily available

Deciphering the Structures: A Deeper Dive

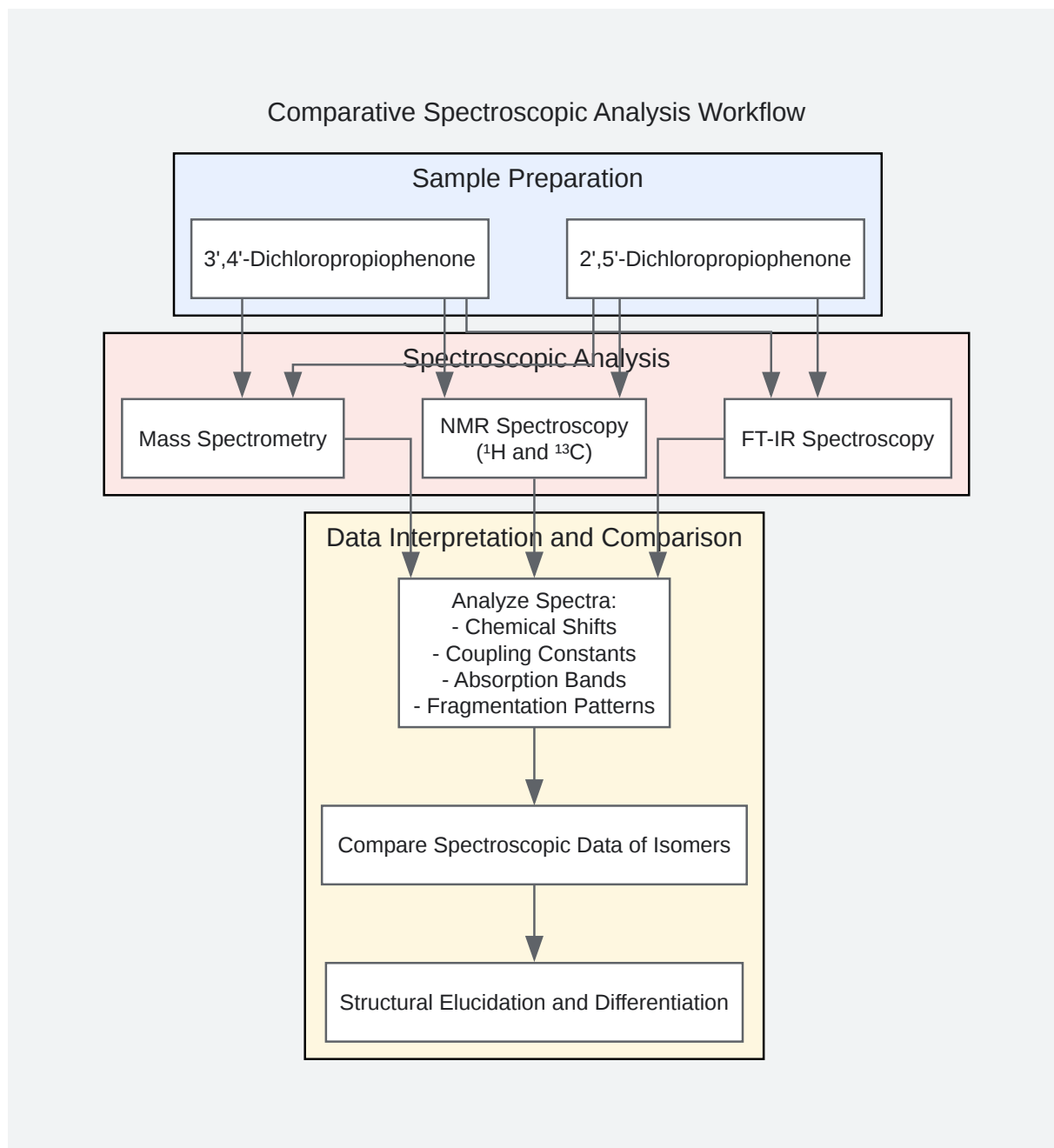
The key to differentiating these isomers lies in the substitution pattern on the phenyl ring, which significantly influences the electronic environment of the nuclei and the vibrational modes of the chemical bonds.

3',4'-Dichloropropiophenone: The two chlorine atoms are situated adjacent to each other on the aromatic ring. This ortho- and meta-positioning relative to the propiophenone group creates a distinct pattern in the aromatic region of the ¹H NMR spectrum.

2',5'-Dichloropropiophenone: Here, the chlorine atoms are at the ortho- and para-positions relative to the propiophenone group. This substitution pattern is expected to result in a different set of chemical shifts and coupling constants in the ¹H NMR spectrum compared to its 3',4'-isomer.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.



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References

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- 2. Page loading... [wap.guidechem.com]
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